molecular formula C9H14N2O2 B1303077 Methyl 1-(cyanomethyl)piperidine-4-carboxylate CAS No. 320424-43-9

Methyl 1-(cyanomethyl)piperidine-4-carboxylate

Cat. No. B1303077
M. Wt: 182.22 g/mol
InChI Key: KQIRRZUDAWVZCO-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that falls within the realm of heterocyclic chemistry, which is a branch of chemistry focused on the synthesis and properties of heterocycles—chemical compounds containing rings with at least one atom other than carbon. The compound is related to piperidine derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system, which could potentially be adapted for the synthesis of methyl 1-(cyanomethyl)piperidine-4-carboxylates . Additionally, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal, which may offer insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure and NMR spectra of some N-substituted-4-(cyanophenylmethylene)-piperidines have been determined, providing valuable information on the electronic environment and conformational dynamics of the piperidine ring, which is relevant to the structural analysis of methyl 1-(cyanomethyl)piperidine-4-carboxylate .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in chemical reactions is well-documented. The synthesis of Nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, for instance, involves methylation reactions in the presence of piperidine, which could be analogous to reactions involving methyl 1-(cyanomethyl)piperidine-4-carboxylate . Moreover, the synthesis of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates includes a Michael reaction in the presence of piperidine, suggesting potential reactivity patterns for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from related studies. The electrochemical oxidation of nitriles of dihydropyridine derivatives has been investigated, which may provide insights into the redox properties of methyl 1-(cyanomethyl)piperidine-4-carboxylate . Additionally, the crystal structure of Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N'-cyanocarbamimidothioate has been determined, revealing hydrogen bonding patterns and molecular interactions that could be relevant to the physical properties of the target compound .

Scientific Research Applications

Synthesis and Characterization of Novel Heterocyclic Compounds

A study by Matulevičiūtė et al. (2021) focused on the development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, using piperidine-4-carboxylic acids among other compounds. These were synthesized for use as achiral and chiral building blocks, demonstrating the utility of piperidine derivatives in creating complex molecular structures for research and potential therapeutic applications Matulevičiūtė et al., 2021.

Cardiovascular Activity and Electrochemical Oxidation Studies

Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of synthesized 2-methylthio-1,4-dihydropyridines, a process that involved the use of piperidine derivatives. This study highlights the potential of piperidine-based compounds in the development of cardiovascular drugs and the exploration of their electrochemical properties Krauze et al., 2004.

Novel (4-piperidinyl)-piperazines as Potent Inhibitors

Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives evaluated as ACC1/2 non-selective inhibitors. This work indicates the significance of piperidine derivatives in discovering new pharmaceuticals, particularly for treating conditions like metabolic disorders Chonan et al., 2011.

Synthesis of Propanamide Derivatives as Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study exemplifies the application of piperidine derivatives in developing potential anticancer drugs, showcasing their versatility in medicinal chemistry Rehman et al., 2018.

PET Imaging of Microglia Targeting Macrophage Colony-Stimulating Factor 1 Receptor

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a piperidine derivative. This study demonstrates the utility of piperidine derivatives in neuroimaging and their potential in researching neuroinflammation and related disorders Horti et al., 2019.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 1-(cyanomethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIRRZUDAWVZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250199
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(cyanomethyl)piperidine-4-carboxylate

CAS RN

320424-43-9
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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